(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
Overview
Description
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of an iodine atom, a carbamate group, and a tert-butyl ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester typically involves the iodination of a suitable precursor followed by the introduction of the carbamate and tert-butyl ester groups. One common method involves the reaction of (S)-2-iodo-1-methyl-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted carbamates.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbamate group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Iodo-1-methyl-ethanol: A precursor in the synthesis of the target compound.
tert-Butyl carbamate: Shares the carbamate functional group.
(S)-2-Bromo-1-methyl-ethyl-carbamic acid tert-butyl ester: Similar structure with a bromine atom instead of iodine.
Uniqueness
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The combination of the carbamate and tert-butyl ester groups further enhances its versatility in chemical synthesis and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-iodopropan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKVINMIOAQKNB-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CI)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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